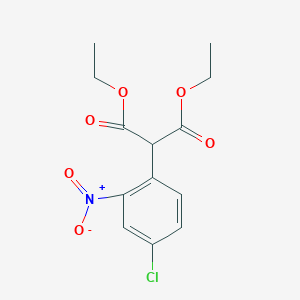

Diethyl 2-(4-Chloro-2-nitrophenyl)malonate

Description

BenchChem offers high-quality Diethyl 2-(4-Chloro-2-nitrophenyl)malonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2-(4-Chloro-2-nitrophenyl)malonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-(4-chloro-2-nitrophenyl)propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO6/c1-3-20-12(16)11(13(17)21-4-2)9-6-5-8(14)7-10(9)15(18)19/h5-7,11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPUCKKOZVJCJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C=C(C=C1)Cl)[N+](=O)[O-])C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Diethyl 2-(4-Chloro-2-nitrophenyl)malonate CAS 10565-16-9 properties

CAS: 10565-16-9 Role: Advanced Intermediate for Heterocyclic API Synthesis

Executive Summary

Diethyl 2-(4-chloro-2-nitrophenyl)malonate (CAS 10565-16-9) is a specialized electrophilic building block primarily utilized in the pharmaceutical industry. Its structural core—a malonate ester attached to an activated nitrobenzene ring—makes it a pivot point for synthesizing indole-based pharmacophores .

Its most critical application is as the direct precursor to 6-Chlorooxindole , a key scaffold in the synthesis of the antipsychotic drug Ziprasidone and the anti-inflammatory agent Tenidap . This guide details its physicochemical properties, validated synthetic protocols via Nucleophilic Aromatic Substitution (

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | Diethyl 2-(4-chloro-2-nitrophenyl)propanedioate |

| CAS Number | 10565-16-9 |

| Molecular Formula | |

| Molecular Weight | 315.71 g/mol |

| Appearance | Viscous yellow oil or low-melting solid (dependent on purity) |

| Solubility | Soluble in EtOAc, DCM, DMSO, DMF; Insoluble in water |

| Stability | Stable under ambient conditions; sensitive to strong bases and reducing agents |

Synthetic Pathways & Mechanism[8]

The industrial synthesis of CAS 10565-16-9 relies on the Nucleophilic Aromatic Substitution (

Reaction Mechanism ( )

-

Deprotonation: A base (NaH or

) deprotonates diethyl malonate to form the resonance-stabilized enolate. -

Nucleophilic Attack: The enolate attacks the aromatic ring at C1 (ortho to

). -

Meisenheimer Complex: A transient anionic intermediate forms, delocalizing the negative charge onto the nitro group oxygen.

-

Aromatization: The chloride ion is expelled, restoring aromaticity and yielding the product.

Validated Experimental Protocol

Note: This protocol avoids the use of pyrophoric Sodium Hydride (NaH) in favor of Potassium Carbonate (

Reagents:

-

1,4-Dichloro-2-nitrobenzene (1.0 eq)

-

Diethyl malonate (1.2 eq)

-

Potassium Carbonate (

), anhydrous (2.5 eq) -

Solvent: DMSO or DMF (anhydrous)

Step-by-Step Procedure:

-

Preparation: Charge a reaction vessel with DMSO (5 vol) and

(2.5 eq). Stir at room temperature for 15 minutes. -

Enolate Formation: Add diethyl malonate (1.2 eq) dropwise. The mixture may warm slightly; maintain

. Stir for 30 minutes to ensure enolate generation. -

Addition: Add 1,4-dichloro-2-nitrobenzene (1.0 eq) in portions.

-

Reaction: Heat the mixture to 70–80°C and monitor by HPLC/TLC. Reaction typically completes in 4–6 hours.

-

Checkpoint: Disappearance of starting nitrobenzene indicates completion.

-

-

Quench: Cool to

and pour slowly into ice-cold water (10 vol) with vigorous stirring. -

Isolation: Extract with Ethyl Acetate (

). Wash combined organics with brine, dry over -

Purification: The crude yellow oil can often be used directly. For high purity, recrystallize from Hexane/EtOAc or purify via silica chromatography (Gradient: 0-20% EtOAc in Hexanes).

Reaction Pathway Diagram

Caption:

Applications in Drug Development[2][4][7][8][9]

The primary value of CAS 10565-16-9 lies in its ability to undergo reductive cyclization to form oxindoles. This transformation is a cornerstone in the synthesis of several active pharmaceutical ingredients (APIs).

Synthesis of 6-Chlorooxindole

The nitro group is reduced to an aniline, which then spontaneously (or under acid catalysis) attacks one of the ester carbonyls, ejecting ethanol to form the lactam (oxindole) ring. Decarboxylation of the remaining ester group yields 6-chlorooxindole.

-

Reagents:

, -

Significance: 6-Chlorooxindole is the structural core of Ziprasidone (Geodon), an atypical antipsychotic.

Downstream API Workflow

Caption: Workflow from CAS 10565-16-9 to major pharmaceutical assets Ziprasidone and Tenidap.

Safety & Handling Protocols

Critical Hazards

-

Skin/Eye Irritation: The compound is an ester-nitro aromatic; standard PPE (gloves, goggles) is mandatory.

-

Thermal Stability: While stable at room temperature, nitro compounds possess high energy. Do not distill to dryness at high temperatures (

) to avoid potential decomposition. -

Waste Disposal: Aqueous waste from the reaction contains potassium salts and DMSO; organic waste contains chlorinated aromatics. Segregate accordingly.

Analytical Verification (Self-Validating System)

To ensure process integrity, verify the product using these markers:

-

1H NMR (

): Look for the singlet methine proton ( -

TLC:

(20% EtOAc/Hexane). Starting material (1,4-dichloro-2-nitrobenzene) is less polar and runs higher (

References

-

Synthesis of 6-Chlorooxindole: Quallich, G. J., & Morrissey, P. M. (1993).[1] A General Synthesis of Oxindoles. Synthesis, 1993(01), 51-53. Link

-

Ziprasidone Process Chemistry: Pfizer Inc. (1994). Process for preparing 6-chlorooxindole. U.S. Patent 5,338,846. Link

-

Malonate Nucleophilic Substitution: BenchChem. Diethyl 2-methyl-2-(4-nitrophenyl)malonate Properties and Applications. Link

-

Safety Data: Carl Roth. Safety Data Sheet: Diethyl Malonate Derivatives. Link

Sources

Diethyl (4-chloro-2-nitrophenyl)malonate MSDS safety data sheet

An In-depth Technical Guide to the Safe Handling of Diethyl (4-chloro-2-nitrophenyl)malonate

Section 1: Compound Profile and Synthetic Relevance

Diethyl (4-chloro-2-nitrophenyl)malonate is a substituted diethyl malonate derivative. Its chemical structure, featuring a reactive dicarbonyl system, a chlorinated aromatic ring, and a nitro group, makes it a valuable intermediate in organic synthesis. These functional groups, while synthetically useful, also impart specific toxicological and reactivity hazards that necessitate rigorous handling protocols. The malonate ester moiety is a classic precursor for the synthesis of carboxylic acids, amino acids, and barbiturates, while the chloro-nitro-aromatic system is a common feature in pharmacologically active molecules and a handle for further chemical modifications. Understanding the hazards associated with each part of the molecule is paramount for its safe utilization.

Section 2: Hazard Identification and Classification

Based on an analysis of its constituent functional groups, Diethyl (4-chloro-2-nitrophenyl)malonate is anticipated to possess the following hazards. The Globally Harmonized System (GHS) classification is inferred from related compounds.

| Hazard Class | Inferred GHS Category | Rationale |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Harmful) | The presence of the 4-chloro-2-nitrophenyl group suggests potential toxicity. Compounds like 4-Chloro-2-nitrophenol are classified as harmful if swallowed, in contact with skin, or if inhaled.[1] |

| Skin Corrosion/Irritation | Category 2 (Irritant) | Both diethyl malonate and substituted aromatics can cause skin irritation upon prolonged contact.[1][2] |

| Serious Eye Damage/Eye Irritation | Category 2A (Irritant) | Diethyl malonate is a known serious eye irritant.[3][4][5] This is a common property of many organic esters and solvents. The aromatic component is also likely to contribute to eye irritation.[1] |

| Specific Target Organ Toxicity (Single Exp.) | Category 3 (Resp. Irr.) | Inhalation of dusts or mists may cause respiratory tract irritation, a known hazard for related nitroaromatic compounds.[1][6] |

| Combustibility | Combustible Liquid | Diethyl malonate is a combustible liquid.[2][7][8] While the addition of the aromatic ring increases the flashpoint, the compound should still be treated as combustible and kept away from ignition sources.[9] |

Anticipated GHS Pictograms:

-

GHS07 (Exclamation Mark): For harmful toxicity, skin/eye irritation.

-

GHS08 (Health Hazard): Potentially, if chronic exposure data were available, due to the nitroaromatic moiety.

Section 3: Proactive Risk Mitigation and Safe Handling

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment (PPE), and stringent laboratory practices, is essential.

Engineering Controls: The First Line of Defense

The primary directive is to minimize exposure. All handling of Diethyl (4-chloro-2-nitrophenyl)malonate, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood.[10] The fume hood provides adequate ventilation to prevent the accumulation of vapors or aerosols and protects the user from inhalation hazards.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE is not merely a checklist item; it is a scientifically-driven choice to create a barrier between the researcher and the chemical.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[2] For operations with a higher risk of splashing, such as transfers of large volumes or reactions under pressure, a full-face shield should be worn in addition to goggles.[11]

-

Skin Protection:

-

Gloves: Wear nitrile gloves for incidental contact. For prolonged handling or immersion, heavier-duty gloves (e.g., butyl rubber) should be considered. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[2]

-

Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.

-

-

Respiratory Protection: Not typically required if work is performed within a certified fume hood. If engineering controls fail or for emergency situations, a NIOSH/MSHA-approved respirator with organic vapor cartridges is necessary.[10]

Step-by-Step Laboratory Handling Protocol

-

Preparation: Cordon off the work area. Ensure a safety shower and eyewash station are accessible and functional.[10]

-

Weighing: If the compound is a solid, weigh it directly into the reaction vessel inside the fume hood to minimize dust generation. If it is an oil, transfer via syringe or pipette.

-

Reaction Setup: Perform all manipulations within the fume hood. Ensure all glassware is properly clamped and secure.

-

Post-Handling: Wipe down all surfaces in the fume hood with an appropriate solvent (e.g., ethanol or acetone) followed by soap and water. Decontaminate all equipment that has come into contact with the compound.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][10][12]

Section 4: Emergency Response Workflow

In the event of an exposure or spill, a rapid and pre-planned response is critical. The following workflow outlines the necessary steps.

Sources

- 1. fishersci.com [fishersci.com]

- 2. westliberty.edu [westliberty.edu]

- 3. carlroth.com [carlroth.com]

- 4. carlroth.com [carlroth.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. magnaflux.com [magnaflux.com]

- 7. isotope.com [isotope.com]

- 8. dept.harpercollege.edu [dept.harpercollege.edu]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to the Synthesis of Diethyl 2-(4-Chloro-2-nitrophenyl)malonate

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of Diethyl 2-(4-Chloro-2-nitrophenyl)malonate, a valuable intermediate in the development of various pharmaceutical and heterocyclic compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the selection of precursors, the underlying reaction mechanism, a detailed experimental protocol, and methods for purification and characterization. The synthesis is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis. This guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: Significance and Applications

Diethyl 2-(4-Chloro-2-nitrophenyl)malonate is a key building block in synthetic organic chemistry. Its structure, featuring a substituted aromatic ring and a reactive malonate moiety, makes it a versatile precursor for the synthesis of more complex molecules. The presence of the nitro group allows for facile reduction to an amine, which can then participate in a variety of cyclization reactions to form heterocyclic systems. The chloro substituent provides an additional site for further functionalization. Consequently, this compound is an important intermediate in the synthesis of various biologically active molecules, including but not limited to, novel anti-inflammatory agents and kinase inhibitors.

Core Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)

The principal and most efficient route for the synthesis of Diethyl 2-(4-Chloro-2-nitrophenyl)malonate is the nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group.

Selection of Chemical Precursors

The judicious selection of starting materials is paramount for a successful synthesis. The two primary precursors for this reaction are:

-

The Aromatic Electrophile: 1,4-Dichloro-2-nitrobenzene . This compound is the ideal starting material. The nitro group (-NO₂) is a powerful electron-withdrawing group, which activates the benzene ring towards nucleophilic attack. This activation is most pronounced at the ortho and para positions relative to the nitro group. In 1,4-dichloro-2-nitrobenzene, one of the chlorine atoms is ortho to the nitro group, making it a good leaving group in an SNAr reaction.[1]

-

The Nucleophile: Diethyl malonate . This is a carbon nucleophile that, upon deprotonation, forms a resonance-stabilized enolate.[2] The acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13) allows for easy formation of the enolate with a suitable base.[2]

The Reaction Mechanism: A Step-by-Step Elucidation

The SNAr mechanism for this synthesis proceeds in two key stages:

-

Formation of the Diethyl Malonate Enolate: A base is used to deprotonate the α-carbon of diethyl malonate, generating a nucleophilic enolate ion. The choice of base is critical; it must be strong enough to deprotonate the malonate ester but not so strong as to cause unwanted side reactions like hydrolysis of the ester groups. Anhydrous potassium carbonate (K₂CO₃) is an effective and commonly used base for this purpose.[3] Stronger bases like sodium hydride (NaH) can also be employed.[4]

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The diethyl malonate enolate attacks the carbon atom bearing the chlorine atom that is ortho to the nitro group on the 1,4-dichloro-2-nitrobenzene ring. This addition step temporarily disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized over the ring and, importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization.

-

Elimination of the Leaving Group and Re-aromatization: The aromaticity of the ring is restored by the elimination of the chloride ion (the leaving group). This step is typically the rate-determining step of the overall reaction. The final product, Diethyl 2-(4-Chloro-2-nitrophenyl)malonate, is formed.

Data Presentation: Properties of Key Reactants

A thorough understanding of the physical and chemical properties of the precursors is essential for safe handling and optimal reaction setup.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| 1,4-Dichloro-2-nitrobenzene | C₆H₃Cl₂NO₂ | 192.00 | 266-269 | 52-58 | ~1.67 |

| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 199.3 | -50 | 1.055 |

Experimental Protocol: A Validated Methodology

The following protocol is a detailed, step-by-step procedure for the synthesis of Diethyl 2-(4-Chloro-2-nitrophenyl)malonate. This protocol is based on established procedures for similar SNAr reactions.[3]

Materials and Reagents

-

1,4-Dichloro-2-nitrobenzene

-

Diethyl malonate

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized water

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-dichloro-2-nitrobenzene (1.0 eq) and anhydrous potassium carbonate (3.0 eq).

-

Solvent and Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to the flask. Begin stirring the suspension. To this mixture, add diethyl malonate (1.0 eq) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 130°C and maintain this temperature for approximately 18 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[3]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into deionized water and extract with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

-

Purification:

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[4][5] Alternatively, for solid products, recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) can be employed to obtain the pure Diethyl 2-(4-Chloro-2-nitrophenyl)malonate.[6]

-

Characterization of Diethyl 2-(4-Chloro-2-nitrophenyl)malonate

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₃H₁₄ClNO₆[7] |

| Molecular Weight | 315.71 g/mol [7] |

| Appearance | Expected to be a yellow solid or oil[3] |

Expected Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons, the methine proton of the malonate, and the ethoxy groups (a quartet for the -CH₂- and a triplet for the -CH₃). The aromatic protons will be in the downfield region, likely showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The spectrum should display distinct signals for the aromatic carbons, the carbonyl carbons of the ester groups, the methine carbon, and the carbons of the ethoxy groups.[8]

-

IR Spectroscopy: Characteristic absorption bands are expected for the C=O stretching of the ester groups (around 1730-1750 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively), and C-Cl stretching in the fingerprint region.[1]

Mandatory Visualizations

Reaction Mechanism Diagram

Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Experimental Workflow Diagram

Caption: Experimental Workflow for Synthesis and Purification.

Trustworthiness: Safety and Handling

Scientific integrity necessitates a commitment to safety. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

-

1,4-Dichloro-2-nitrobenzene: This compound is harmful if swallowed and is toxic to aquatic life with long-lasting effects. Avoid inhalation of dust and contact with skin and eyes.

-

Diethyl malonate: Causes serious eye irritation.[9]

-

N,N-Dimethylformamide (DMF): DMF is a reproductive hazard and can be absorbed through the skin. Handle with extreme care.

-

Potassium Carbonate: While not highly hazardous, it can cause irritation upon contact with skin and eyes.

Conclusion

The synthesis of Diethyl 2-(4-Chloro-2-nitrophenyl)malonate via a nucleophilic aromatic substitution reaction is a robust and reliable method. By understanding the underlying mechanistic principles and adhering to a well-defined experimental protocol, researchers can efficiently produce this valuable synthetic intermediate. The information presented in this guide is intended to provide a solid foundation for the successful synthesis, purification, and characterization of the target compound, thereby facilitating further research and development in medicinal and materials chemistry.

References

-

PrepChem. (n.d.). Synthesis of diethyl 2-ethyl-2-(4-nitrophenyl)malonate. Retrieved from [Link]

- Adams, R., & Kamm, R. M. (1925). ETHYL n-BUTYLMALONATE. Organic Syntheses, 4, 11. doi:10.15227/orgsyn.004.0011

-

AccelaChem. (n.d.). 10565-16-9,Diethyl 2-(4-Chloro-2-nitrophenyl)malonate. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). General Procedures. Retrieved from [Link]

-

ResearchGate. (2026, January 8). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. Retrieved from [Link]

-

Journal of Organic Chemistry. (2022, November 4). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Retrieved from [Link]

-

SciSpace. (n.d.). Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystallization and preliminary X-ray diffraction experiments of arylmalonate decarboxylase from Alcaligenes bronchisepticus. Retrieved from [Link]

-

Chemistry Steps. (2025, September 28). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 1,4-dichloro-2-nitrobenzene. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,4-Dichloro-2-nitrobenzene. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). Purification of Solids by Recrystallization. Retrieved from [Link]

-

Carl ROTH. (2025, March 31). Safety Data Sheet: Diethyl malonate. Retrieved from [Link]

- Google Patents. (n.d.). US2809986A - Method for the purification of malononitrile.

-

PubMed. (2003, November 14). Studies on K2CO3-catalyzed 1,4-addition of 1,2-allenic Ketones With Diethyl Malonate: Controlled Selective Synthesis of Beta,gamma-Unsaturated Enones and Alpha-Pyrones. Retrieved from [Link]

-

Organisation for Economic Co-operation and Development. (1996, April 30). BENZENE, 1,4-DICHLORO-2-NITRO- CAS N°: 89-61-2. Retrieved from [Link]

-

Tiande Chemical. (n.d.). Diethyl Malonate. Retrieved from [Link]

-

SciSpace. (n.d.). Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. Retrieved from [Link]

- Google Patents. (n.d.). CN1237571A - Preparation method of diethyl malonate.

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. diposit.ub.edu [diposit.ub.edu]

- 4. prepchem.com [prepchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. 10565-16-9,Diethyl 2-(4-Chloro-2-nitrophenyl)malonate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 8. Diethyl 2-methyl-2-(4-nitrophenyl)malonate|295.29 g/mol [benchchem.com]

- 9. Diethyl malonate [webbook.nist.gov]

A Technical Guide to Diéthyl 2-(4-chloro-2-nitrophényl)malonate for Advanced Research and Pharmaceutical Development

This guide provides an in-depth technical overview of Diethyl 2-(4-Chloro-2-nitrophenyl)malonate, a key chemical intermediate for researchers, chemists, and professionals in drug development. We will explore its procurement, synthesis, chemical properties, and critical applications in the synthesis of pharmacologically active molecules.

Strategic Importance in Medicinal Chemistry

Diethyl 2-(4-chloro-2-nitrophenyl)malonate (CAS No: 62981-19-9) is a substituted diethyl malonate derivative. Its strategic importance in organic synthesis stems from the presence of multiple reactive sites that allow for a variety of chemical transformations. The molecule incorporates a malonic ester functionality, which is a classic precursor for the synthesis of carboxylic acids and a versatile building block for forming carbon-carbon bonds.[1] Furthermore, the substituted phenyl ring, with its chloro and nitro groups, offers opportunities for further functionalization, making it a valuable starting material for the creation of complex molecular architectures. The nitro group, in particular, can be readily reduced to an amino group, which is a common step in the synthesis of many heterocyclic compounds with biological activity.[1]

Sourcing and Procurement: A Comparative Analysis

The availability and cost of starting materials are critical considerations in any research and development project. Diethyl 2-(4-Chloro-2-nitrophenyl)malonate is available from a range of chemical suppliers, with variations in purity, quantity, and price. Below is a comparative table of some of the key suppliers. Please note that prices are subject to change and should be confirmed with the respective suppliers.

| Supplier | Catalog Number | Purity | Quantity | Price (USD) | Availability |

| AccelaChem | SY030748 | ≥95% | 1g | $550.00 | 4+ weeks |

| Simson Pharma | - | Custom Synthesis | - | Inquire | Custom |

| Pharmaffiliates | PA 27 0016451 | High Purity | - | Inquire | Inquire |

| BenchChem | B3054772 | High Purity | - | Inquire | Inquire |

Note: The listed prices are for research quantities and are subject to change. For bulk quantities, it is advisable to contact the suppliers directly for a quotation.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its safe handling and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C13H14ClNO6 | [2] |

| Molecular Weight | 315.71 g/mol | [2] |

| CAS Number | 62981-19-9 | |

| Appearance | - | - |

| Melting Point | - | - |

| Boiling Point | - | - |

| Solubility | - | - |

Safety Information:

-

Hazard Statements: Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[3]

-

Precautionary Statements: Avoid breathing dust/fumes/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[3]

-

First Aid Measures: In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air and keep comfortable for breathing.[3][4]

For comprehensive safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[3][4][5][6]

Synthesis and Reaction Mechanisms

The synthesis of Diethyl 2-(4-Chloro-2-nitrophenyl)malonate typically involves the nucleophilic aromatic substitution of a di-halogenated nitrobenzene with diethyl malonate. A general, representative protocol for a similar compound is described below.

Experimental Protocol: Synthesis of a Diethyl Arylmalonate

This protocol is adapted from the synthesis of a similar compound and illustrates the general principles involved.[7]

Materials:

-

p-Chloronitrobenzene

-

Diethyl ethylmalonate

-

Sodium hydride (NaH), 50% dispersion in oil

-

N,N-Dimethylformamide (DMF)

-

n-Hexane

-

Ethyl acetate

-

5% Hydrochloric acid

-

Saturated sodium chloride solution

-

Magnesium sulfate

-

Silica gel for column chromatography

-

Benzene and n-hexane for elution

Procedure:

-

In a round-bottom flask, suspend sodium hydride (washed with n-hexane to remove mineral oil) in DMF under ice cooling and stirring.

-

Slowly add diethyl ethylmalonate dropwise to the suspension. Continue stirring until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of the malonate.

-

Add a solution of p-chloronitrobenzene in DMF dropwise to the reaction mixture.

-

After the addition is complete, heat the mixture in an oil bath at 100°C for several hours.

-

Remove the DMF by distillation under reduced pressure.

-

Extract the residue with ethyl acetate.

-

Wash the organic layer sequentially with 5% hydrochloric acid and saturated sodium chloride solution.

-

Dry the ethyl acetate layer over anhydrous magnesium sulfate.

-

Remove the ethyl acetate by distillation under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of benzene and n-hexane as the eluent to obtain the desired diethyl 2-ethyl-2-(4-nitrophenyl)malonate.[7]

Causality behind Experimental Choices:

-

Sodium Hydride: A strong, non-nucleophilic base is used to deprotonate the acidic α-hydrogen of the diethyl malonate, generating a carbanion that acts as the nucleophile.[1]

-

DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the SNAr reaction.

-

Heating: The reaction is heated to overcome the activation energy for the nucleophilic aromatic substitution.

-

Aqueous Workup: The acidic and brine washes are performed to remove any unreacted base, inorganic salts, and other water-soluble impurities.

-

Chromatography: This final purification step is necessary to isolate the product from any side products or unreacted starting materials.

Reaction Workflow Diagram

Caption: General workflow for the synthesis of Diethyl 2-(4-Chloro-2-nitrophenyl)malonate.

Applications in Drug Discovery and Development

Diethyl malonate and its derivatives are versatile building blocks in the synthesis of a wide range of pharmaceuticals.[8] Diethyl 2-(4-chloro-2-nitrophenyl)malonate is particularly useful as an intermediate in the synthesis of heterocyclic compounds, which are a major class of therapeutic agents. For example, it can be a precursor in the synthesis of the anti-inflammatory drug Carprofen.[9]

The general strategy involves the following steps:

-

Alkylation/Arylation: The malonic ester is first functionalized with the desired aryl group, in this case, the 4-chloro-2-nitrophenyl moiety.

-

Further Modification: The ester groups can be hydrolyzed and decarboxylated to yield a substituted acetic acid. The nitro group can be reduced to an amine, which can then participate in cyclization reactions to form heterocyclic rings.

-

Cyclization: The modified intermediate can undergo intramolecular or intermolecular reactions to form various heterocyclic systems, such as indoles, quinolines, and benzodiazepines, which are common scaffolds in medicinal chemistry.

Signaling Pathway to Drug Candidate

Caption: Synthetic pathway from the starting material to a potential drug candidate.

Conclusion

Diethyl 2-(4-Chloro-2-nitrophenyl)malonate is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its procurement requires careful consideration of supplier reliability and cost, while its handling necessitates adherence to strict safety protocols. The synthetic routes to this compound are well-established, and its chemical reactivity allows for the construction of complex molecular frameworks. For researchers and drug development professionals, a thorough understanding of the properties and applications of this compound is essential for leveraging its full potential in the quest for novel therapeutics.

References

- PubChem. (n.d.). Diethyl 2-(1-(4-chlorophenyl)-2-nitroethyl)malonate.

- Abd-El-Aziz, A. S., de Denus, C. R., & Zaworotko, M. J. (1994). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Journal of the Chemical Society, Perkin Transactions 1, (18), 2555-2561.

- PrepChem. (n.d.). Synthesis of diethyl 2-ethyl-2-(4-nitrophenyl)malonate.

- Simson Pharma. (n.d.). Dimethyl2-(4-chloro-2-nitrophenyl)malonate.

- Wikipedia. (n.d.). Diethyl malonate.

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 4-Chloro-2-nitrophenol.

- MDPI. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 28(8), 3569.

- AccelaChem. (n.d.). 10565-16-9,Diethyl 2-(4-Chloro-2-nitrophenyl)malonate.

- Organic Syntheses. (n.d.). Diethyl n-Butylmalonate.

- BenchChem. (n.d.). Diethyl 2-methyl-2-(4-nitrophenyl)malonate.

- Pharmaffiliates. (n.d.). Dimethyl 2-(4-chloro-2-nitrophenyl)malonate.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: Diethyl 2-[4-(chlorobenzoyl)amino]malonate.

- Sigma-Aldrich. (n.d.). DIETHYL 2,2-BIS((4-CHLOROPHENYL)THIO)MALONATE.

- Thomasnet. (n.d.). Diethyl Malonate Suppliers.

- JPM Pharma & Chemicals Pvt. Ltd. (n.d.). Diethyl Malonate Manufacturer, Supplier from Mumbai.

- TCI Chemicals. (2025). Safety Data Sheet: Diethyl Dipropylmalonate.

- Protheragen. (n.d.). Diethyl 2-(2-(4-Nitrophenyl)Acetyl)Malonate.

- Carl ROTH. (n.d.). Safety Data Sheet: Diethyl malonate.

- ChemicalBook. (2026). Diethyl malonate - Safety Data Sheet.

- Simson Pharma. (n.d.). Diethyl-2-(2-(4-nitrophenyl)acetyl)malonate.

- International Journal of Pharmaceutical Sciences and Research. (2012). Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of. International Journal of Pharmaceutical Sciences and Research, 3(11), 4363-4366.

Sources

- 1. Diethyl 2-methyl-2-(4-nitrophenyl)malonate|295.29 g/mol [benchchem.com]

- 2. 10565-16-9,Diethyl 2-(4-Chloro-2-nitrophenyl)malonate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. aksci.com [aksci.com]

- 4. fishersci.com [fishersci.com]

- 5. carlroth.com [carlroth.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 9. isca.me [isca.me]

Methodological & Application

Application Note: Regioselective Nucleophilic Aromatic Substitution of 1,4-Dichloro-2-nitrobenzene

Executive Summary

This application note details the protocol for the regioselective nucleophilic aromatic substitution (

The Core Directive: The reaction is driven by the electron-withdrawing nitro group, which activates the ring.[1] However, due to resonance stabilization of the Meisenheimer intermediate, substitution occurs almost exclusively at the C1 position (ortho to the nitro group), leaving the C4 chloride intact. This guide provides a robust, scalable method for synthesizing 4-chloro-2-nitroaniline derivatives, which are critical intermediates in the synthesis of quinoxaline-based pharmaceuticals and azo dyes.

Mechanistic Insight & Regioselectivity

To ensure experimental success, one must understand why the reaction follows this specific path.

The "Ortho-Effect"

In

-

C1 Attack (Ortho): The negative charge can be delocalized onto the oxygen atoms of the nitro group. This provides significant stabilization.[2]

-

C4 Attack (Meta): The negative charge cannot be delocalized onto the nitro group via resonance; it is stabilized only by induction. Consequently, the activation energy for C4 attack is prohibitively high under standard conditions.

Mechanistic Pathway Visualization

The following diagram illustrates the energy landscape and the preferential pathway for C1 substitution.

Figure 1: Mechanistic rationale for the exclusive displacement of the C1-chloride.

Experimental Protocol

Reagents & Materials

The following table outlines the standard stoichiometry for a 10 mmol scale reaction.

| Component | Role | Equiv. | Amount (10 mmol scale) | Notes |

| 1,4-Dichloro-2-nitrobenzene | Substrate | 1.0 | 1.92 g | Yellow solid; MW: 192.00 |

| Primary/Secondary Amine | Nucleophile | 1.1 | Variable | e.g., Morpholine, Aniline, Benzylamine |

| Diisopropylethylamine (DIPEA) | Base | 1.5 | 2.6 mL | Scavenges HCl; can use TEA or K₂CO₃ |

| Ethanol (EtOH) | Solvent | N/A | 20 mL (2M) | Green alternative to DMF; eases workup |

| Ethyl Acetate / Hexanes | Workup | N/A | As needed | For extraction/recrystallization |

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.92 g (10 mmol) of 1,4-dichloro-2-nitrobenzene in 20 mL of Ethanol (or DMF if the nucleophile is poorly soluble).

-

Base Addition: Add 1.5 equivalents of DIPEA (or finely ground K₂CO₃).

-

Note: If using a volatile amine (e.g., methylamine), use a sealed pressure tube.

-

-

Nucleophile Addition: Add 1.1 equivalents of the amine nucleophile dropwise at room temperature.

-

Observation: A color change (usually to deep orange or red) is immediate, indicating the formation of the charge-transfer complex.

-

Phase 2: Reaction & Monitoring[1][3]

-

Heating: Heat the mixture to reflux (approx. 78°C for EtOH) .

-

Time: Reaction typically completes in 2–6 hours.

-

Monitoring: Check via TLC (20% EtOAc in Hexanes). The starting material (

) should disappear, replaced by a more polar, colored spot (

-

Phase 3: Workup & Isolation[1]

-

Precipitation (Preferred):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 100 mL of ice-cold water with vigorous stirring.

-

The product usually precipitates as a bright orange/yellow solid.

-

-

Filtration: Collect the solid via vacuum filtration.[4] Wash with cold water (

mL) to remove salts and solvent. -

Extraction (Alternative):

-

If the product is an oil, extract the aqueous mixture with Ethyl Acetate (

mL). -

Wash organic layers with brine, dry over

, and concentrate in vacuo.

-

Workflow Visualization

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Reaction | Nucleophile is too weak or sterically hindered. | Switch solvent to DMF or DMSO and increase temp to 100°C. |

| Bis-substitution | Excess nucleophile or too high temperature. | Strictly control stoichiometry (1.1 eq). Lower temperature. |

| Product is Oily | Low melting point or residual solvent. | Use the Extraction method (Phase 3, Step 7). Recrystallize from EtOH/Water. |

| Low Yield | Incomplete precipitation. | After pouring into water, adjust pH to ~7 (if using acid sensitive amines) or saturate aqueous layer with NaCl. |

Safety & Handling (E-E-A-T)

-

Thermal Runaway: While mononitro compounds are more stable than dinitro analogues, the reaction is exothermic. Add nucleophiles slowly.

-

Sensitizers: Chloronitrobenzenes are potent skin sensitizers and potential mutagens. Double-gloving (Nitrile) and working in a fume hood are mandatory.

-

Waste: Aqueous waste will contain nitro-aromatics; do not dispose of down the drain. Segregate into halogenated organic waste.

References

-

Regioselectivity of SNAr: Nucleophilic aromatic substitution of 1,4-dichloro-2-nitrobenzene. Wikipedia. Available at:

-

General Protocol for Nitroaniline Synthesis: Synthesis of 4-Chloro-2-nitroaniline derivatives. BenchChem Application Notes.[3][5] Available at:

-

Mechanistic Grounding: Aromatic Nucleophilic Substitution (SNAr) Reaction Mechanism.[6][7] Master Organic Chemistry. Available at:

-

Industrial Relevance: Preparation of 1,4-dichloro-2-nitrobenzene and derivatives.[8] PrepChem. Available at:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,4-Dichloro-2-nitrobenzene - Wikipedia [en.wikipedia.org]

Preparation of (4-Chloro-2-nitrophenyl)acetic acid from diethyl malonate

Application Note: Scalable Synthesis of (4-Chloro-2-nitrophenyl)acetic Acid from Diethyl Malonate

Executive Summary

(4-Chloro-2-nitrophenyl)acetic acid (CAS: 37777-71-2) is a highly valued organic intermediate, primarily utilized in the synthesis of 6-chlorooxindole—a critical precursor for the atypical antipsychotic drug ziprasidone[1][2]. This application note outlines a validated, two-stage synthetic protocol for its preparation. By leveraging a nucleophilic aromatic substitution (SNAr) followed by a saponification and thermal decarboxylation, this route avoids the use of highly toxic or explosive reagents (such as sodium hydride) by substituting them with mild carbonate bases and phase-transfer catalysts[1][3].

Mechanistic Insights & Regioselectivity

The synthesis relies on the distinct electronic environment of the starting material, 1,4-dichloro-2-nitrobenzene, and the predictable thermal instability of

-

Regioselective SNAr: Diethyl malonate, a carbon acid, is deprotonated by potassium carbonate (K₂CO₃) to form a nucleophilic enolate. When reacted with 1,4-dichloro-2-nitrobenzene, the enolate exclusively attacks the C1 position (bearing a chlorine atom ortho to the nitro group). This regioselectivity is driven by the nitro group's ability to stabilize the intermediate Meisenheimer complex via resonance. The chlorine at C4, being meta to the nitro group, lacks this resonance stabilization and remains unreactive under these conditions[4][5].

-

Hydrolysis and Decarboxylation: The resulting diester, diethyl 2-(4-chloro-2-nitrophenyl)malonate, is subjected to basic hydrolysis (saponification) to yield a water-soluble disodium malonate salt[1]. Upon acidification with concentrated HCl, the intermediate

-diacid is formed. Because

Visual Workflow

Fig 1: Synthetic workflow for (4-Chloro-2-nitrophenyl)acetic acid via SNAr and decarboxylation.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Diethyl 2-(4-chloro-2-nitrophenyl)malonate

Objective: Form the C-C bond via SNAr using a phase-transfer catalyst to ensure high conversion without the need for hazardous strong bases.

-

Reactor Setup: Equip a round-bottom flask with a mechanical stirrer, reflux condenser, and temperature probe.

-

Reagent Charging: Add 250 mL of acetone (or DMF for higher temperature tolerance), followed by 20.0 g (125 mmol) of diethyl malonate and 24.0 g (125 mmol) of 1,4-dichloro-2-nitrobenzene[1].

-

Base & Catalyst Addition: Introduce 42.0 g (304 mmol) of finely powdered K₂CO₃ and 1.0 g (3.1 mmol) of tetrabutylammonium bromide (TBAB)[1].

-

Causality Note: TBAB acts as a phase-transfer catalyst, shuttling the insoluble carbonate ions into the organic phase to efficiently deprotonate the diethyl malonate, thereby accelerating the reaction rate.

-

-

Reaction: Heat the suspension to 55–60 °C in a water bath and stir vigorously for 18–20 hours[1].

-

Monitoring: Verify reaction completion via TLC (Petroleum Ether:Ethyl Acetate = 3:1). The electrophile spot should be completely consumed[1][3].

-

Workup: Cool the mixture to room temperature. Filter the suspension to remove the inorganic salts (KCl and unreacted K₂CO₃). Concentrate the filtrate under reduced pressure to recover the solvent, yielding the intermediate diethyl 2-(4-chloro-2-nitrophenyl)malonate as a crude oil, which can be used directly in the next step without further purification[1][7].

Protocol B: Saponification and Decarboxylation

Objective: Cleave the ester moieties and thermally extrude carbon dioxide to isolate the target acetic acid derivative.

-

Saponification: Dissolve the crude diester intermediate in 100 mL of ethanol. Add 100 mL of 2N NaOH aqueous solution. Heat the mixture to 70–80 °C for 6 hours[1][3].

-

Verification: Confirm the disappearance of the diester via TLC. The reaction mixture now contains the water-soluble disodium salt of the malonic acid intermediate[1].

-

Acidification: Cool the reactor to 0–10 °C. Slowly add concentrated HCl dropwise to adjust the pH to 2.0–2.5[1].

-

Causality Note: The pH must be strictly monitored. A large volume of CO₂ gas will vigorously evolve as the

-diacid forms and immediately begins to decarboxylate. Ensure adequate ventilation and headspace in the reactor.

-

-

Thermal Decarboxylation: Once initial gas evolution slows at low temperature, heat the system to 60–70 °C for 2 hours to drive the decarboxylation to absolute completion[1][6].

-

Isolation: Cool the mixture to room temperature and stir for an additional 2 hours to maximize precipitation. Filter the resulting suspension.

-

Purification: Wash the filter cake thoroughly with cold deionized water to remove residual inorganic salts. Dry the solid under reduced pressure at 50 °C to afford (4-chloro-2-nitrophenyl)acetic acid as an earthy yellow solid[1][2].

Quantitative Data & Analytical Markers

| Parameter | Step 1: SNAr Reaction | Step 2: Hydrolysis & Decarboxylation |

| Key Reagents | Diethyl malonate, 1,4-Dichloro-2-nitrobenzene | Diester Intermediate, 2N NaOH, Conc. HCl |

| Equivalents | 1.0 : 1.0 (with 2.4 eq K₂CO₃, 0.025 eq TBAB) | 1.0 : 4.0 (NaOH) : Excess (HCl to pH 2.0) |

| Temperature | 55–60 °C | 70–80 °C (Sap.) / 60–70 °C (Decarb.) |

| Reaction Time | 18–20 hours | 6 hours (Sap.) + 2 hours (Decarb.) |

| Expected Yield | 90–95% (Crude) | 75–85% (Isolated) |

| TLC System | Petroleum Ether : Ethyl Acetate (3:1) | Chloroform : Methanol (10:1) |

| Product Appearance | Viscous yellow/tan oil | Earthy yellow to light brown solid |

References

- Google Patents. "WO1995000510A1 - Processes and intermediates for the preparation of 5-[2-(4-(benzoisothiazol-3-yl)-piperazin-1-yl)ethyl]-6-chloro-1,3-dihydro-indol-2-one".

- Google Patents. "US6469181B1 - Process for preparing 2-oxindoles and N-hydroxy-2-oxindoles".

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 37777-71-2: 4-Chloro-2-nitrobenzeneacetic acid [cymitquimica.com]

- 3. CN105753765A - Preparation method of ziprasidone intermediate - Google Patents [patents.google.com]

- 4. US6469181B1 - Process for preparing 2-oxindoles and N-hydroxy-2-oxindoles - Google Patents [patents.google.com]

- 5. US6469181B1 - Process for preparing 2-oxindoles and N-hydroxy-2-oxindoles - Google Patents [patents.google.com]

- 6. WO1995000510A1 - Processes and intermediates for the preparation of 5-[2-(4-(benzoisothiazol-3-yl)-piperazin-1-yl)ethyl]-6-chloro-1,3-dihydro-indol-2-one - Google Patents [patents.google.com]

- 7. chemicalbook.com [chemicalbook.com]

Application Note: Hydrogenation Strategies for Phenylmalonate Nitro Group Reduction

Executive Summary

The reduction of the nitro group in phenylmalonates is a pivotal transformation in the synthesis of non-natural amino acids, indoles, and oxindoles—scaffolds ubiquitous in kinase inhibitors and GPCR modulators. This guide provides a rigorous technical framework for controlling this reduction.

Unlike simple nitroarenes, phenylmalonates possess a labile 1,3-dicarbonyl system susceptible to decarboxylation and hydrolysis. Furthermore, ortho-substituted derivatives undergo spontaneous intramolecular cyclization, creating a bifurcation in the reaction pathway. This note details protocols to selectively access either the aniline derivative or the cyclized oxindole, backed by mechanistic insights and self-validating workflows.

Mechanistic Insight & Reaction Pathways[1][2]

Understanding the causality behind product distribution is essential for control. The reduction of the nitro group proceeds through a nitroso (

For para- and meta- isomers, the pathway is linear, terminating at the aniline (

Pathway Visualization

The following diagram illustrates the divergence between simple reduction and reductive cyclization.

Figure 1: Mechanistic bifurcation in the hydrogenation of nitrophenyl malonates. Note the cyclization potential for ortho-isomers.

Critical Parameters & Optimization

Success depends on three variables: Catalyst Activity, Solvent Polarity, and Additives.

Catalyst Selection

-

10% Pd/C (Type: Degussa/Evonik): The gold standard for rapid reduction. High surface area ensures fast turnover, minimizing the lifespan of the reactive hydroxylamine intermediate.

-

Raney Nickel: Preferred when the substrate contains halogens (Cl, Br) to prevent hydro-dehalogenation. Also promotes cyclization due to its basic surface nature.

-

PtO₂ (Adams Catalyst): Used for stopping partial reductions (e.g., to hydroxylamine) under controlled uptake, though less common for this specific scaffold.

Solvent Systems

-

Ethanol/Methanol: Standard protic solvents. High solubility for phenylmalonates.

-

Ethyl Acetate: Non-protic alternative. Slower rates but prevents transesterification side reactions.

-

Acetic Acid: Crucial for Ortho-Cyclization. Acid catalysis accelerates the attack of the amine on the ester, driving the reaction toward the oxindole.

Comparative Data: Conditions vs. Product Outcome

| Substrate Isomer | Catalyst | Solvent | Pressure | Major Product | Yield | Notes |

| Para/Meta | 10% Pd/C | EtOH | 1 atm (Balloon) | Aniline Diester | >95% | Clean reduction; no cyclization. |

| Ortho | 10% Pd/C | EtOH | 1 atm | Mix: Aniline/Oxindole | 60-80% | Uncontrolled cyclization leads to mixtures. |

| Ortho | 10% Pd/C | AcOH | 40 psi | Oxindole | >90% | Acid drives complete cyclization. |

| Ortho (Halo) | Raney Ni | EtOH | 50 psi | Halo-Aniline | 85% | Preserves halogen; slower cyclization. |

Experimental Protocols

Protocol A: Chemoselective Reduction to Aniline (Para/Meta Isomers)

Objective: Reduce

Materials:

-

Substrate: Diethyl 2-(4-nitrophenyl)malonate (1.0 equiv)

-

Catalyst: 10% Pd/C (50% wet, 10 wt% loading based on substrate)

-

Solvent: Ethanol (0.1 M concentration)

-

Hydrogen Source: H₂ Balloon (1 atm)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, dissolve the substrate in Ethanol.

-

Inerting: Evacuate the flask and backfill with Nitrogen (

) three times to remove oxygen. -

Catalyst Addition: Carefully add Pd/C under a gentle flow of

. Safety: Pd/C is pyrophoric when dry. Use wet catalyst or add under inert gas. -

Hydrogenation: Switch the gas source to a Hydrogen balloon. Purge the headspace (vacuum/H₂ cycle x3).

-

Reaction: Stir vigorously at Room Temperature (20-25°C).

-

Self-Validating Checkpoint: Monitor H₂ uptake. The reaction is typically exothermic; a cessation of bubbling/uptake indicates completion (usually 2-4 hours).

-

-

Monitoring: Check TLC (System: 30% EtOAc/Hexane).

-

Diagnostic:

starting material (UV active, often yellow) disappears. Product amine spot stains blue/purple with Ninhydrin.

-

-

Workup: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with Ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure (<40°C) to avoid thermal decarboxylation.

Protocol B: Tandem Reduction-Cyclization to Oxindoles (Ortho Isomers)

Objective: Drive the reduction and subsequent intramolecular aminolysis to form Ethyl 2-oxoindoline-3-carboxylate.

Materials:

-

Substrate: Diethyl 2-(2-nitrophenyl)malonate (1.0 equiv)

-

Catalyst: 10% Pd/C (10 wt% loading)

-

Solvent: Glacial Acetic Acid (or EtOH with 5 equiv AcOH)

-

Hydrogen Source: Parr Shaker or Hydrogenator (40-50 psi)

Step-by-Step Methodology:

-

Solution Prep: Dissolve substrate in Acetic Acid. The acid acts as both solvent and catalyst for the cyclization step.

-

Loading: Transfer solution to a pressure vessel (Parr bottle). Add Pd/C catalyst.[1][2][3][4]

-

Pressurization: Charge the vessel with 40 psi

. Shake/stir at elevated temperature (50-60°C).-

Why Heat? While reduction occurs at RT, the cyclization (amide bond formation) has a higher activation energy. 60°C ensures the intermediate amine cyclizes fully.

-

-

Validation: Monitor via HPLC or LC-MS.

-

Checkpoint: Look for mass shift:

(start) -

Target Mass: MW of oxindole = MW(start) - 48 Da (approx).

-

-

Workup: Filter catalyst. Concentrate the acetic acid (azeotrope with toluene if necessary).

-

Purification: The residue is often a solid. Recrystallize from EtOH/Water to obtain pure oxindole.

Troubleshooting & Optimization Workflow

Use this decision tree to resolve common issues during phenylmalonate hydrogenation.

Figure 2: Troubleshooting logic for common hydrogenation deviations.

Key Troubleshooting Tips

-

Stalled Reaction: If the reaction stops at the hydroxylamine (common in bulky substrates), add 1-2 drops of HCl or increase pressure. The acid promotes the elimination of water from the hydroxylamine.

-

Decarboxylation: If you observe "bubbling" after

is removed, thermal decarboxylation of the malonate is occurring. Keep workup temperatures below 40°C. -

Catalyst Poisoning: Sulfur or amine impurities in the starting material can kill the catalyst. Recrystallize the starting nitro-malonate if kinetics are sluggish.

Safety Protocols (HSE)

-

Hydrogen Gas: Extremely flammable. Ensure all equipment is grounded to prevent static discharge. Work in a well-ventilated fume hood.

-

Pyrophoric Catalysts: Dry Pd/C and Raney Nickel can ignite in air.

-

Rule: Always wet the catalyst with water or solvent before adding it to the reaction mixture.

-

Disposal: Quench used catalyst filter cakes with water immediately. Do not throw dry filter paper with catalyst into trash bins.

-

-

Pressure Vessels: Inspect Parr bottles for micro-cracks before pressurizing. Use a blast shield for reactions >50 psi.

References

-

Yamai, Y., et al. (2017). "Synthesis of Substituted t-Butyl 3-Alkyloxindole-3-carboxylates from Di-t-butyl (2-Nitrophenyl)malonates." Chemical and Pharmaceutical Bulletin, 66(2).

-

Mori, A., et al. (2006).[2] "Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide." Organic Letters, 8(15), 3279–3281.

-

Organic Syntheses. "Indole-2-carboxylic acid, ethyl ester." Org.[2][3][5][6][7] Synth. 1925, 5, 71.

-

BenchChem. "Palladium on Carbon (Pd/C) for Catalytic Hydrogenation in Synthesis." Application Note.

-

RSC Publishing. "Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite." Catalysis Science & Technology.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]

- 3. rsc.org [rsc.org]

- 4. Diethyl 2-methyl-2-(4-nitrophenyl)malonate|295.29 g/mol [benchchem.com]

- 5. jsynthchem.com [jsynthchem.com]

- 6. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. jrfglobal.com [jrfglobal.com]

Application Notes and Protocols: Reductive Cyclization of Diethyl 2-(4-Chloro-2-nitrophenyl)malonate for the Synthesis of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate

Introduction

The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The synthesis of functionalized quinolines is therefore of significant interest to researchers in drug discovery and development. One robust method for constructing the quinoline ring system is the reductive cyclization of ortho-nitroaryl malonates.[3] This application note provides a detailed protocol for the intramolecular reductive cyclization of Diethyl 2-(4-Chloro-2-nitrophenyl)malonate to yield Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate, a key intermediate in the synthesis of various biologically active molecules.[4][5]

The described procedure offers a reliable and efficient pathway to this valuable quinoline derivative. By elucidating the underlying mechanism and providing a step-by-step guide with critical insights, this document aims to empower researchers to successfully implement this transformation in their synthetic endeavors.

Reaction Mechanism and Scientific Rationale

The conversion of Diethyl 2-(4-Chloro-2-nitrophenyl)malonate to Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate proceeds via a tandem reduction-cyclization-tautomerization sequence. The fundamental principle involves the reduction of the nitro group to an amine, which then acts as an intramolecular nucleophile, attacking one of the ester carbonyls to form the heterocyclic ring.

The choice of a reducing agent is critical. While various methods exist for nitro group reduction, catalytic hydrogenation or the use of reducing metals in acidic media are commonly employed for this transformation. The acidic environment protonates the newly formed aniline, which can influence the subsequent cyclization step. The intramolecular cyclization is a nucleophilic acyl substitution reaction, where the aniline nitrogen attacks the electrophilic carbonyl carbon of one of the diethyl malonate esters, leading to the formation of a six-membered ring and the elimination of ethanol. The final product, a 4-hydroxyquinoline, exists in equilibrium with its 4-oxo tautomer, with the hydroxy form often being predominant in the solid state.

Caption: Proposed mechanism for the reductive cyclization.

Experimental Protocol

This protocol details the necessary reagents, equipment, and step-by-step procedure for the synthesis of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number | Notes |

| Diethyl 2-(4-Chloro-2-nitrophenyl)malonate | ≥98% | Commercially Available | N/A | Starting material. |

| Iron powder | -325 mesh | Commercially Available | 7439-89-6 | Reducing agent. |

| Glacial Acetic Acid | ACS Grade | Commercially Available | 64-19-7 | Solvent and proton source. |

| Ethanol | Anhydrous | Commercially Available | 64-17-5 | Solvent. |

| Ethyl Acetate | ACS Grade | Commercially Available | 141-78-6 | Extraction solvent. |

| Saturated Sodium Bicarbonate Solution | N/A | Prepared in-house | N/A | For neutralization. |

| Brine (Saturated NaCl solution) | N/A | Prepared in-house | N/A | For washing. |

| Anhydrous Magnesium Sulfate | ACS Grade | Commercially Available | 7487-88-9 | Drying agent. |

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Diethyl 2-(4-Chloro-2-nitrophenyl)malonate (1.0 eq), iron powder (5.0 eq), and glacial acetic acid (10-15 mL per gram of starting material).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. The reaction is typically exothermic, and the color of the mixture will change as the reaction progresses.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot indicates the completion of the reaction. This typically takes 2-4 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the iron salts. Wash the celite pad with additional ethyl acetate.

-

Extraction and Neutralization: Combine the organic filtrates and wash sequentially with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product is typically a solid. Purify the product by recrystallization from a suitable solvent, such as ethanol, to afford Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate as an off-white to pale yellow solid.[4]

Characterization of the Product

The identity and purity of the synthesized Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate should be confirmed by standard analytical techniques.

| Analytical Data | Expected Results |

| Appearance | Off-white to pale yellow powder.[4] |

| Melting Point | >300 °C.[4] |

| ¹H NMR | Consistent with the structure of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate. |

| ¹³C NMR | Consistent with the structure of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate. |

| Mass Spectrometry | [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₂H₁₀ClNO₃, MW: 251.67).[4] |

| Infrared (IR) Spectroscopy | Characteristic peaks for O-H, C=O (ester and quinolone), and C-Cl bonds. |

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Incomplete Reaction | Insufficient heating or reaction time. Inactive reducing agent. | Ensure the reaction is maintained at a vigorous reflux. Check the quality of the iron powder; if necessary, activate it by washing with dilute HCl. |

| Low Yield | Incomplete work-up or purification losses. | Ensure thorough extraction of the product. Optimize the recrystallization process to minimize product loss. |

| Product Contamination | Incomplete removal of iron salts or starting material. | Ensure efficient filtration through celite. Monitor the reaction to completion to avoid carrying over the starting material. |

Conclusion

This application note provides a comprehensive and detailed protocol for the reductive cyclization of Diethyl 2-(4-Chloro-2-nitrophenyl)malonate to Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate. By following the outlined procedure and understanding the underlying chemical principles, researchers can reliably synthesize this important quinoline intermediate for use in various drug discovery and development programs. The self-validating nature of the protocol, coupled with troubleshooting guidance, ensures a high probability of success for scientists with a foundational knowledge of organic synthesis.

References

- Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c01817]

- Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate. Chem-Impex. [URL: https://www.chemimpex.com/products/07711]

- Diethyl 2-methyl-2-(4-nitrophenyl)malonate. Benchchem. [URL: https://www.benchchem.com/product/b1180998]

- Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c01817]

- Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate. Smolecule. [URL: https://www.smolecule.

- Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15960485/]

- Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra04051a]

- Intramolecular Reductive Cyclization of o-Nitroarenes via Biradical Recombination. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30768297/]

- Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. ACS.org. [URL: https://pubs.acs.org/doi/suppl/10.1021/acs.joc.2c01817/suppl_file/jo2c01817_si_001.pdf]

- Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate. MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/product/aifchem/xpih9bd109f7]

- Synthesis of quinoline-3-carboxylate derivative 21-R. ResearchGate. [URL: https://www.researchgate.

- Malonates in Cyclocondensation Reactions. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272288/]

- Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32560612/]

- Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. MDPI. [URL: https://www.mdpi.com/1420-3049/26/10/3020]

- Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate. CymitQuimica. [URL: https://www.cymitquimica.com/base/files/a-sc/spec/PC522514.pdf]

- Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32735506/]

Sources

- 1. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diethyl 2-methyl-2-(4-nitrophenyl)malonate|295.29 g/mol [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Buy Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate [smolecule.com]

Application Note: Chemoselective Alkylation of Diethyl Malonate with Chloronitrobenzene via

Executive Summary

The arylation of diethyl malonate with chloronitrobenzene is a cornerstone transformation in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), amino acid precursors, and heterocycles. Unlike standard alkylations using alkyl halides (

Successful conversion requires overcoming the poor leaving group ability of chloride on the aromatic ring. While 4-fluoronitrobenzene reacts mildly, the cost-effective 4-chloronitrobenzene demands specific activation. This guide details two validated protocols: a High-Reactivity Method (Sodium Hydride) for discovery scale and a Scalable Safety Method (Potassium Carbonate) for process development, highlighting the critical safety profiles of each.

Mechanistic Principles

The reaction relies on the electron-withdrawing nitro group (

Figure 1: Reaction Mechanism ( Pathway)

Caption: The

Reagent Selection Guide

The choice of base and solvent dictates the reaction rate and safety profile. Sodium hydride (NaH) is faster but poses thermal hazards in polar aprotic solvents. Potassium carbonate (

Table 1: Comparative Reagent Profile

| Parameter | Method A: Aggressive (NaH) | Method B: Scalable ( |

| Base | Sodium Hydride (60% in oil) | Potassium Carbonate (Anhydrous) |

| Solvent | DMF or THF | DMSO or DMF |

| Temperature | 0°C | 80°C |

| Reaction Time | 2–6 Hours | 12–24 Hours |

| Key Risk | High thermal load; Viscosity | |

| Suitability | Small scale (<10g); Discovery | Large scale (>100g); Process |

| Yield (Typical) | 75–85% | 70–80% |

Detailed Experimental Protocols

Protocol A: High-Reactivity Method (Sodium Hydride)

Best for: Rapid synthesis on gram-scale where reaction time is critical.

Safety Warning: The combination of NaH and DMF can exhibit a runaway exotherm if not controlled.[2] Never add NaH to warm DMF.

-

Preparation: Flame-dry a 3-neck round-bottom flask equipped with a nitrogen inlet, thermometer, and addition funnel.

-

Base Suspension: Charge NaH (1.2 equiv, 60% dispersion) into the flask. Add anhydrous DMF (5 mL/mmol). Cool to 0°C in an ice bath.

-

Enolate Formation: Add diethyl malonate (1.2 equiv) dropwise over 30 minutes.

-

Observation:

gas will evolve vigorously.[3] The solution may turn slightly yellow. -

Control: Maintain internal temperature <10°C. Stir for 30 mins after addition until bubbling ceases.

-

-

Alkylation: Add p-chloronitrobenzene (1.0 equiv) as a solution in minimal DMF dropwise.

-

Reaction: Remove ice bath. Heat the mixture to 80°C.

-

Color Change: The reaction often turns deep red/purple due to the formation of the Meisenheimer intermediate or charge-transfer complexes.

-

-

Quench: Cool to room temperature. Pour carefully into ice-cold dilute HCl (1M) to quench residual NaH and neutralize the enolate.

-

Workup: Extract with Ethyl Acetate (3x). Wash organics with Brine (2x) and Water (2x) to remove DMF. Dry over

and concentrate.

Protocol B: Scalable Safety Method (Potassium Carbonate)

Best for: Multi-gram to kilogram scale-up where

-

Mixture: In a reactor vessel, charge p-chloronitrobenzene (1.0 equiv), diethyl malonate (1.5 equiv), and anhydrous

(2.0 equiv). -

Solvent: Add DMSO (3 mL/mmol). DMF is also acceptable but DMSO often provides better solubility for the carbonate.

-

Reaction: Heat the slurry to 100°C with vigorous mechanical stirring.

-

Note: The reaction is biphasic initially.[4]

-

-

Monitoring: Monitor by HPLC or TLC (20% EtOAc/Hexane). The reaction typically requires 12–18 hours.

-

Workup: Cool to room temperature. Dilute with water (5 volumes) and extract with Toluene or Ethyl Acetate.

-

Purification: If DMSO is used, extensive water washes are required to remove the solvent.

-

Critical Workflow & Troubleshooting

The following decision tree assists in troubleshooting low yields or selecting the correct workup path.

Figure 2: Process Decision & Troubleshooting Logic

Caption: Decision matrix for optimizing conversion and ensuring proper isolation.

Common Pitfalls

-

Bis-Alkylation: If the product (mono-arylated malonate) is deprotonated again, it can react with another equivalent of chloronitrobenzene.

-

Solution: Use a slight excess of diethyl malonate (1.2–1.5 equiv) to statistically favor mono-alkylation.

-

-

Hydrolysis: Presence of water in DMF/DMSO + Base + Heat will hydrolyze the ester groups to the acid, which may decarboxylate.

-

Solution: Use anhydrous solvents and keep the system under Nitrogen/Argon.

-

-

Induction Period: In Protocol B (

), the reaction may seem dormant for hours before accelerating. Do not overheat prematurely.

References

-

PrepChem. (n.d.). Synthesis of diethyl 2-ethyl-2-(4-nitrophenyl)malonate. Retrieved from [Link]

-

Beilstein J. Org. Chem. (2020).[5][6] On the hydrolysis of diethyl 2-(perfluorophenyl)malonate (Supporting Info). Retrieved from [Link][5]

-

ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with the SNAr Reaction. Retrieved from [Link]

-

Stanford University. (n.d.). LCSS: Potassium Hydride and Sodium Hydride Safety.[3] Retrieved from [Link]

Sources

- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 2. Specific Solvent Issues with the SNAr Reaction - Wordpress [reagents.acsgcipr.org]

- 3. LCSS: POTASSIUM HYDRIDE AND SODIUM HYDRIDE [web.stanford.edu]

- 4. Crystal structure of diethyl 2-acetoxy-2-[3-(4-nitrophenyl)-3-oxo-1-phenylpropyl]malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting & Optimization

Removing unreacted diethyl malonate from reaction mixture

Welcome to the Technical Support Center

You are likely here because your NMR spectrum shows a persistent triplet at

This guide prioritizes causality-driven protocols . We do not just tell you what to do; we explain why the physics of the separation works, ensuring you can adapt these methods to your specific substrate.

Module 1: Thermal Separation (The Gold Standard)

The Physics: DEM has a boiling point of 199 °C at atmospheric pressure.[1][2] Standard rotary evaporation (typically ~10–20 mmHg at 40 °C) is insufficient to remove it effectively.[1] To remove DEM without decomposing your product, you must manipulate the vapor pressure relationship.[1]

Protocol 1: High-Vacuum Strip (For < 5g scale) Best for: Stable, non-volatile products (MW > 250).[1]

-

Transfer: Move crude oil to a round-bottom flask (RBF) no more than half full.

-

Solvent Swap: Add 10 mL of DCM or Toluene and rotovap again. Reason: This breaks surface tension and helps entrain residual DEM (azeotropic-like effect).[1]

-

High Vac Setup: Connect the flask directly to a high-vacuum manifold (Schlenk line) or a dedicated belt-drive pump.[1] Diaphragm pumps are usually insufficient. [1]

-

Heat: Submerge the flask in an oil bath at 60 °C .

-

Time: Hold for 2–4 hours.

Protocol 2: Kugelrohr or Short-Path Distillation (For > 5g scale) Best for: Large scale, oily products, or when the product is heat-stable.[1]

Use the nomograph data below to determine your target temperature.

Table 1: Diethyl Malonate Boiling Point vs. Pressure

| Pressure (mmHg / Torr) | Approx.[1] Boiling Point of DEM (°C) | Bath Temp Recommendation (°C) |

| 760 (Atm) | 199 | Not Recommended |